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Compound of Interest

Ethyl 4-chloro-6,7-
Compound Name: _ o
dimethylquinoline-3-carboxylate

Cat. No.: B1366877

In the realm of organic chemistry, a molecular formula such as C14H14CINO2 represents not a
single entity, but a possibility of multiple distinct molecules known as isomers. These isomers
share the same number and types of atoms but differ in their arrangement, leading to unique
chemical structures and, consequently, different physical, chemical, and biological properties.
This guide provides a comprehensive overview of the key isomers of C14H14CINO2, focusing
on their systematic IUPAC nomenclature, synthesis, and structural characteristics, to aid
researchers and professionals in drug development and chemical synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic
method for naming organic compounds to ensure that each compound has a unique name
from which its structural formula can be unambiguously determined[1][2][3]. For the molecular
formula C14H14CINO2, several isomers exist, with the most prominent being substituted
benzamides. This guide will delve into the specifics of these isomers, providing a clear and
detailed exploration of their individual characteristics.

The Isomeric Landscape of C14H14CINO2

The molecular formula C14H14CINO2 can represent several structural isomers. The
relationship between the molecular formula and its various isomeric forms is crucial for
understanding their distinct properties.
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Benzamide Isomers (2-ChIoro-N-(4-methoxyphenyl)benzamide)
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Caption: Isomeric relationship of C14H14CINOZ2.
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Isomer 1: 4-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[4][5]

This compound is a significant isomer of C14H14CINO2 and is used as a biochemical reagent
in research[4].

Chemical Structure

Caption: Structure of 4-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties

Property Value Source
Molecular Weight 261.70 g/mol [6][7]
Melting Point 208-209 °C [8]
Boiling Point 328.8 °C at 760 mmHg [8]
Density 1.281 g/cm3 [8]

Synthesis Protocol

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzamide can be achieved via the acylation of
p-anisidine with p-chlorobenzoyl chloride. The causality behind this experimental choice lies in
the nucleophilic nature of the amine group on p-anisidine attacking the electrophilic carbonyl
carbon of the acid chloride, leading to the formation of a stable amide bond.

Experimental Workflow:
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Reactants:
- 4-Chlorobenzoyl chloride
- p-Anisidine
- Chloroform (solvent)

:
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:
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- Dilute with Chloroform
- Wash with 1M HCI (aq)
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Caption: Synthesis workflow for 4-Chloro-N-(4-methoxyphenyl)benzamide.
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Step-by-Step Methodology:

¢ A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is prepared.

 To this solution, add p-anisidine (1 mmol).

e The reaction mixture is refluxed under a nitrogen atmosphere for 2-4 hours.

 After cooling, the mixture is diluted with chloroform.

e The organic layer is washed sequentially with 1 M aqueous HCI and saturated aqueous
NaHCO3.

e The organic layer is then dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure.

The resulting residue is crystallized from ethanol to yield the pure product.

Isomer 2: 4-Chloro-N-(2-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(2-methoxyphenyl)benzamide[9]

This isomer differs in the position of the methoxy group on the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(2-methoxyphenyl)benzamide.

Physicochemical Properties

Property Value Source
Molecular Weight 261.70 g/mol [9]
Crystal System Triclinic 9]

Synthesis Protocol

The synthesis of this isomer follows a similar acylation reaction.
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Step-by-Step Methodology:

e A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is treated with o-anisidine (1
mmol).

e The mixture is refluxed under a nitrogen atmosphere for 2.5 hours.

 After cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous
HCI and saturated aqueous NaHCO3.

e The organic layer is dried over anhydrous sodium sulfate and concentrated.

Crystallization of the residue from methanol yields colorless crystals of the title compound[9].

Isomer 3: 2-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 2-Chloro-N-(4-methoxyphenyl)benzamide[6]

In this isomer, the chlorine atom is at the ortho position of the benzoyl group.

Chemical Structure

Caption: Structure of 2-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties

Property Value Source
Molecular Weight 261.70 g/mol [6]
Crystal System Monoclinic [6]

Synthesis Protocol
Step-by-Step Methodology:

e 2-Chlorobenzoyl chloride (1 mmol) in chloroform is treated with 4-methoxyaniline (3.5 mmol)
under a nitrogen atmosphere.

o The mixture is refluxed for 3 hours.
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e Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous
HCI and saturated aqueous NaHCO3.

e The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.

o Crystallization of the residue in ethanol affords the title compound as colorless crystals[6].

Isomer 4: 4-Chloro-N-(3-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(3-methoxyphenyl)benzamide[7]

This isomer features the methoxy group at the meta position of the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(3-methoxyphenyl)benzamide.

Physicochemical Properties

Property Value Source
Molecular Weight 261.70 g/mol [7]
Crystal System Orthorhombic [7]

Synthesis Protocol
Step-by-Step Methodology:

e 4-Chlorobenzoyl chloride (5.4 mmol) in chloroform is treated with 3-methoxyaniline (21.6
mmol) under a nitrogen atmosphere.

e The mixture is refluxed for 4 hours.

» Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous
HCIl and saturated aqueous NaHCO3.

e The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.
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» Crystallization of the residue from chloroform affords the title compound as colorless
needles[7].

Isomer 5: Clopirac
IUPAC Name: 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-ylJacetic acid[10]

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) and represents a different structural
class of isomer for C14H14CINOZ2.

Chemical Structure

Caption: Structure of Clopirac.

Physicochemical Properties

Property Value Source

263.72 g/mol (Note: slight
] discrepancy with other isomers
Molecular Weight S [10]
due to rounding in different

sources)

Monoisotopic Mass 263.07132 Da [10]

The synthesis and detailed protocols for Clopirac are more complex than for the benzamide
isomers and are beyond the scope of this guide. However, its inclusion highlights the structural
diversity possible from a single molecular formula.

Conclusion

The molecular formula C14H14CINOZ2 is a prime example of isomerism in organic chemistry,
representing a variety of compounds with distinct IUPAC names, structures, and properties.
This guide has provided a detailed overview of several key isomers, with a focus on substituted
benzamides, for which synthesis protocols and physicochemical data are readily available in
the scientific literature. For researchers and professionals in drug development, a thorough
understanding of these isomeric differences is paramount, as even subtle structural changes
can lead to significant variations in biological activity and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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